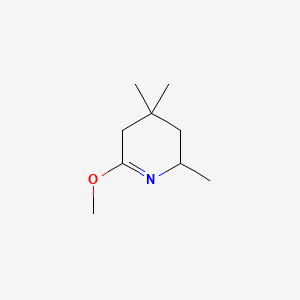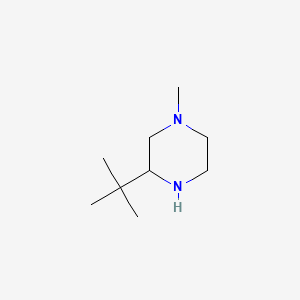
Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate, also known as KHB, is an important chemical compound that has a wide range of applications in scientific research. It is an organoboron compound and is used as a reagent in a variety of organic synthesis processes. KHB has been studied extensively in the laboratory and is used in a variety of biochemical and physiological applications.
Applications De Recherche Scientifique
Potassium in Agriculture
Potassium (K) is essential for plant growth and development. Research emphasizes the need for a better understanding of potassium's role in soils, plants, and crop nutrition. Potassium solubilizing bacteria (KSB) are highlighted for their ability to convert insoluble forms of potassium in soils into soluble forms, making it available for plant uptake, which is crucial for sustainable agriculture practices (Etesami, Emami, & Alikhani, 2017).
Potassium in Energy Storage
Potassium-based batteries, such as potassium-ion batteries (PIBs) and post-potassium-ion batteries (post-PIBs), are being researched as economical alternatives to lithium-ion batteries for large-scale energy storage. These studies explore advanced design strategies and engineering to improve the performance and practical application of potassium-based energy storage systems (Yao & Zhu, 2020).
Potassium in Environmental Remediation
Research on potassium ferrate(VI) shows its effectiveness as an oxidant/disinfectant in water and wastewater treatment. Potassium ferrate(VI) offers superior performance in degrading synthetic organic pollutants, disinfecting water, and treating sewage sludge, despite challenges related to its stability and cost (Jiang, 2007).
Potassium in Material Science
Potassium compounds are also explored for their potential applications in material science, such as in the development of hydrogen storage systems based on complex metal hydrides. These systems could play a role in clean energy solutions by facilitating efficient hydrogen storage and release (Ley, Meggouh, Moury, Peinecke, & Felderhoff, 2015).
Propriétés
InChI |
InChI=1S/C30H30BN9.K/c1-19-7-10-25(16-32-19)28-13-22(4)38(35-28)31(39-23(5)14-29(36-39)26-11-8-20(2)33-17-26)40-24(6)15-30(37-40)27-12-9-21(3)34-18-27;/h7-18H,1-6H3;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKYRIDZCDTYII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C(=CC(=N1)C2=CN=C(C=C2)C)C)(N3C(=CC(=N3)C4=CN=C(C=C4)C)C)N5C(=CC(=N5)C6=CN=C(C=C6)C)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30BKN9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium hydrotris (3-(6-methyl-3-pyridyl)-5-methylpyrazol-1-yl)borate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}-1-[3-(triethylazaniumyl)propyl]pyridin-1-ium dibromide](/img/structure/B574418.png)

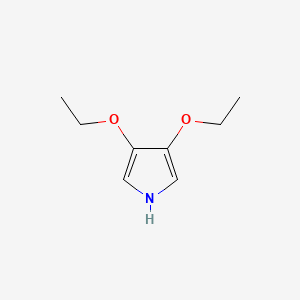
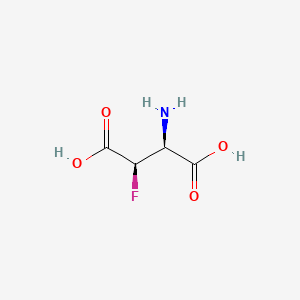
![[1,3]Thiazolo[4,5-G]isoquinoline](/img/structure/B574423.png)
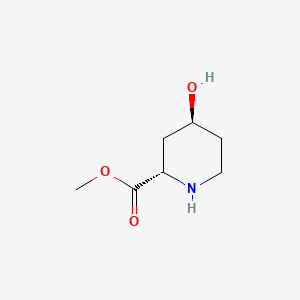

![5'-o-(4,4-Dimethoxytrityl)-N-[[4-(tert-butyl)phenoxy]acetyl]-2'-o-methylcytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B574430.png)
